Rifampicin-d3

Description

Properties

IUPAC Name |

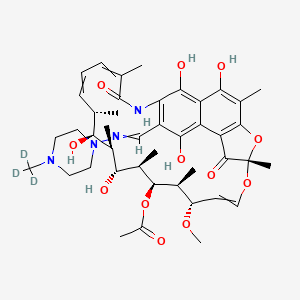

[(7S,11S,12S,13S,14R,15R,16R,17S,18S)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[[4-(trideuteriomethyl)piperazin-1-yl]iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H58N4O12/c1-21-12-11-13-22(2)42(55)45-33-28(20-44-47-17-15-46(9)16-18-47)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,59-40)57-19-14-29(56-10)23(3)39(58-27(7)48)25(5)35(50)24(4)34(21)49/h11-14,19-21,23-25,29,34-35,39,49-53H,15-18H2,1-10H3,(H,45,55)/t21-,23-,24+,25+,29-,34-,35+,39+,43-/m0/s1/i9D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQXXHWHPUNPDRT-LGNOTXDQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCN(CC1)N=CC2=C3C(=C4C(=C2O)C5=C(C(=C4O)C)O[C@@](C5=O)(OC=C[C@@H]([C@@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](C=CC=C(C(=O)N3)C)C)O)C)O)C)OC(=O)C)C)OC)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H58N4O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

826.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Role of Isotopic Labeling in Pharmaceutical Analysis

An In-Depth Technical Guide to Rifampicin-d3: Properties, Applications, and Quantitative Analysis

In the landscape of modern drug development and clinical pharmacology, precision and accuracy in quantitative bioanalysis are paramount. The use of stable isotope-labeled internal standards is the gold standard for quantitative mass spectrometry, mitigating matrix effects and ensuring the highest degree of analytical fidelity. Rifampicin-d3, the deuterium-labeled analog of the potent antibiotic Rifampicin, serves this critical function.

Rifampicin is a cornerstone therapy for tuberculosis and other mycobacterial infections, acting by inhibiting bacterial DNA-dependent RNA polymerase[1][2]. Due to its clinical significance, monitoring its concentration in biological matrices is essential for therapeutic drug monitoring (TDM) and pharmacokinetic studies. This guide provides a comprehensive overview of Rifampicin-d3, its physicochemical characteristics, and its application as an internal standard in a validated bioanalytical workflow.

Core Physicochemical Properties of Rifampicin-d3

Rifampicin-d3 is structurally identical to Rifampicin, except for the substitution of three hydrogen atoms with deuterium atoms on the N-methyl group of the piperazine ring. This subtle mass shift does not alter its chemical behavior, making it an ideal internal standard that co-elutes chromatographically with the unlabeled analyte and exhibits similar ionization efficiency in the mass spectrometer.

Table 1: Physicochemical Data for Rifampicin-d3

| Property | Value | Source(s) |

| CAS Number | 1262052-36-7 | [3][4][5][6] |

| Synonyms | Rifampin-d3, 3-[[(4-(methyl-d3)-1-piperazinyl)imino]methyl]-rifamycin | [3][6] |

| Molecular Formula | C₄₃H₅₅D₃N₄O₁₂ | [3][6][7] |

| Molecular Weight | ~826.0 g/mol | [3][6][7] |

| Appearance | Orange to red solid | [8] |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₃) | [6] |

| Solubility | Slightly soluble in Chloroform and Methanol. Soluble in DMSO. | [6][9][10] |

| Storage (Solid) | -20°C, protect from light. Stable for ≥ 4 years under these conditions. | [6][7][8] |

| Storage (In Solution) | -80°C for up to 6 months; -20°C for up to 1 month. | [8] |

Principle and Application in Isotope Dilution Mass Spectrometry

The fundamental purpose of Rifampicin-d3 is to serve as an internal standard (IS) in quantitative assays, primarily those employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[6][8]. The principle, known as isotope dilution, is a robust method for quantification.

Causality of Method Choice: An ideal internal standard must behave as identically to the analyte as possible during sample preparation (extraction, concentration) and analysis (chromatography, ionization). Any sample loss during extraction will affect both the analyte (Rifampicin) and the IS (Rifampicin-d3) equally. Similarly, any suppression or enhancement of the ionization signal in the mass spectrometer's source (a phenomenon known as the "matrix effect") will impact both compounds to the same degree. Therefore, the ratio of the analyte signal to the IS signal remains constant and is directly proportional to the analyte's concentration. This negates variability, leading to superior accuracy and precision compared to other quantification methods.

LC-MS/MS Instrumentation and Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Column: Kinetex Polar C18 column (e.g., 2.6 µm, 150 x 3 mm) or equivalent.

-

Rationale: A C18 reversed-phase column provides excellent retention and separation for moderately polar compounds like Rifampicin from endogenous plasma components.

-

-

Mobile Phase A: 5 mM Ammonium Formate in Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient Elution: A typical gradient would run from ~5% B to 95% B over several minutes to elute the analytes and wash the column.

-

Injection Volume: 5 µL.

-

MS Detection: Multiple Reaction Monitoring (MRM).

Table 2: MRM Transitions for Quantification

| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Rationale |

| Rifampicin | m/z 823.4 | m/z 791.4 | Corresponds to the loss of a methoxy group. |

| Rifampicin-d3 (IS) | m/z 826.4 | m/z 794.4 | Shows the same neutral loss, confirming structural similarity. |

Note: Specific m/z values should be optimized on the instrument being used. The parent compound Rifampicin has a monoisotopic mass of ~822.4 Da,[11][12] leading to an [M+H]⁺ ion at m/z 823.4. The d3-labeled standard would be at m/z 826.4.

Data Analysis and Validation

The concentration of Rifampicin in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard (Rifampicin / Rifampicin-d3). This ratio is then plotted against the nominal concentrations of the prepared calibration standards to generate a linear regression curve. The method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation) for accuracy, precision, selectivity, and stability.[13]

Conclusion

Rifampicin-d3 is an indispensable tool for researchers and drug development professionals engaged in the study of Rifampicin. Its physicochemical properties are nearly identical to the parent drug, allowing it to function as a highly reliable internal standard. By employing the principles of isotope dilution and robust analytical methodologies like LC-MS/MS, the use of Rifampicin-d3 ensures the generation of accurate and precise pharmacokinetic and clinical data, underpinning the safe and effective use of this vital antibiotic.

References

-

Rifampicin (PIM 472) - INCHEM . International Programme on Chemical Safety. Available from: [Link]

-

Rifampin - StatPearls - NCBI Bookshelf . National Center for Biotechnology Information. Available from: [Link]

-

Instock: Rifampicin-d3 - Buy Online - Hexonsynth . Hexonsynth.com. Available from: [Link]

-

Rifampicin | C43H58N4O12 | CID 135398735 - PubChem . National Center for Biotechnology Information. Available from: [Link]

-

New approach to rifampicin stability and first-line anti-tubercular drug pharmacokinetics by UPLC-MS/MS . ResearchGate. Available from: [Link]

-

Absolute Quantification of Rifampicin by MALDI Imaging Mass Spectrometry using Multiple TOF/TOF Events in a Single Laser Shot - PMC . National Center for Biotechnology Information. Available from: [Link]

-

In Silico Identification of Novel Derivatives of Rifampicin Targeting Ribonuclease VapC2 of M. tuberculosis H37Rv - PMC . National Center for Biotechnology Information. Available from: [Link]

-

Rifampicin - Wikipedia . Wikipedia. Available from: [Link]

-

Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS - PMC . National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. Rifampin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. In Silico Identification of Novel Derivatives of Rifampicin Targeting Ribonuclease VapC2 of M. tuberculosis H37Rv: Rifampicin Derivatives Target VapC2 of Mtb H37Rv - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rifampicin-d3 | CAS 1262052-36-7 | Cayman Chemical | Biomol.com [biomol.com]

- 4. Rifampicin-D3 | CAS 1262052-36-7 | LGC Standards [lgcstandards.com]

- 5. hexonsynth.com [hexonsynth.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Rifampicin-d3 | TargetMol [targetmol.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Rifampicin | 13292-46-1 [chemicalbook.com]

- 11. Rifampicin | C43H58N4O12 | CID 135398735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Rifampicin - Wikipedia [en.wikipedia.org]

- 13. Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Structure Analysis of Deuterated Rifampicin

Executive Summary

The strategic replacement of hydrogen with its heavier, stable isotope, deuterium, represents a significant advancement in medicinal chemistry, aimed at enhancing the pharmacokinetic profiles of therapeutic agents. This guide provides a comprehensive framework for the rigorous chemical structure analysis of deuterated Rifampicin, a critical antibiotic. We delve into the core analytical methodologies—Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy—that are indispensable for confirming isotopic incorporation, determining the precise location of deuterium atoms, and ensuring the overall structural integrity of the molecule. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale for creating a self-validating analytical system to ensure the identity, purity, and quality of deuterated active pharmaceutical ingredients (APIs).

Introduction: The Rationale and the Analytical Imperative

Rifampicin: A Cornerstone Antibiotic

Rifampicin is a powerful bactericidal antibiotic belonging to the ansamycin class of compounds.[1][2] Its complex polyketide structure features a naphthoquinone core spanned by an aliphatic ansa chain, which is responsible for its characteristic red-orange color.[1][2] The molecule's mechanism of action involves the inhibition of bacterial DNA-dependent RNA polymerase, a critical enzyme for transcription. With a molecular formula of C₄₃H₅₈N₄O₁₂, Rifampicin has a molar mass of approximately 822.95 g/mol .[1]

Deuteration in Drug Development: The Kinetic Isotope Effect

Deuteration is the strategic substitution of one or more hydrogen atoms in a drug molecule with deuterium (²H or D).[3] This modification is not trivial; it leverages a quantum mechanical phenomenon known as the Deuterium Kinetic Isotope Effect (KIE) .[4] Due to its greater mass, a carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, making it stronger and requiring more energy to break.[4]

Many drugs, including Rifampicin, are metabolized by cytochrome P450 (CYP) enzymes, a process that often involves the cleavage of C-H bonds as the rate-determining step.[4][5] By replacing hydrogen with deuterium at these metabolically vulnerable sites ("soft spots"), the rate of metabolism can be significantly slowed.[4][6][7] This can lead to:

-

Improved Metabolic Stability: A longer drug half-life, potentially reducing dosing frequency.[3][8]

-

Enhanced Safety Profile: Reduced formation of potentially toxic or reactive metabolites.[6][8]

-

Increased Therapeutic Efficacy: More stable plasma concentrations and prolonged target engagement.[]

The Analytical Challenge

While deuteration offers profound therapeutic potential, it presents a significant analytical challenge. It is not sufficient to simply synthesize a deuterated analog; one must prove, with unequivocal certainty, the following:

-

Confirmation of Incorporation: That deuterium has been incorporated into the molecule.

-

Degree of Deuteration: The isotopic enrichment or the percentage of molecules that contain the deuterium label.

-

Positional Integrity: The exact location(s) of the deuterium atom(s) on the Rifampicin scaffold.

-

Structural Purity: That the deuteration process has not compromised the overall chemical structure of the parent molecule.

This guide details the integrated analytical workflow required to meet these challenges head-on.

Core Analytical Strategies: A Multi-Modal Approach

No single technique can provide a complete picture of a deuterated molecule. True analytical confidence is achieved by integrating complementary data from Mass Spectrometry and NMR Spectroscopy.[10][11]

dot

Caption: Integrated workflow for deuterated Rifampicin analysis.

Mass Spectrometry: The First Line of Inquiry

MS is unparalleled for its sensitivity and its ability to provide precise molecular weight information.[12]

-

High-Resolution Mass Spectrometry (HRMS): This is the definitive technique for confirming the incorporation of deuterium and calculating isotopic enrichment. HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, provide mass accuracy to within parts-per-million (ppm), allowing for the unambiguous differentiation between the deuterated and non-deuterated species.[12][13]

-

Tandem Mass Spectrometry (MS/MS): By isolating the deuterated parent ion and subjecting it to fragmentation, MS/MS helps localize the deuterium label to a specific region of the molecule.[14] Comparing the fragmentation pattern of the deuterated analog to its non-deuterated counterpart reveals which fragment ions have retained the mass shift, thereby pinpointing the location of the label.[15]

NMR Spectroscopy: The Gold Standard for Positional Isomerism

While MS provides mass information, NMR spectroscopy provides detailed information about the chemical environment of each atom, making it the gold standard for determining the precise location(s) of deuterium.[16]

-

Proton NMR (¹H NMR): In ¹H NMR, the replacement of a proton with a deuteron results in the disappearance of the corresponding signal in the spectrum.[17] This provides strong evidence for the site of deuteration.

-

Deuterium NMR (²H NMR): This technique directly observes the deuterium nuclei.[17] A signal in the ²H NMR spectrum at a chemical shift corresponding to a specific proton in the parent molecule's ¹H NMR spectrum provides direct, unambiguous proof of the label's position.[17]

-

Carbon-13 NMR (¹³C NMR): The incorporation of deuterium can cause small, predictable shifts (isotope shifts) in the signals of the attached carbon and adjacent carbons. This provides secondary confirmation of the label's location and helps verify that the overall carbon skeleton remains intact.

In-Depth Methodologies & Protocols

Protocol 1: HRMS for Confirmation of Deuteration & Isotopic Purity

Causality: The primary objective is to confirm the expected mass increase corresponding to the number of incorporated deuterium atoms and to calculate the isotopic enrichment. HRMS is chosen for its ability to resolve the isotopic distribution of the parent molecule with high mass accuracy, which is crucial for differentiating the labeled compound from any potential impurities.[18]

Step-by-Step Methodology:

-

Sample Preparation: Dissolve deuterated Rifampicin and a non-deuterated reference standard in a suitable solvent (e.g., Methanol:Acetonitrile 50:50 v/v) to a concentration of ~1 µg/mL.

-

Instrumentation: Utilize a Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) system (e.g., Orbitrap or Q-TOF).

-

Chromatography: Perform a rapid chromatographic separation on a C18 column to ensure the analyte is separated from any formulation components or impurities.[19]

-

MS Acquisition:

-

Ionization Mode: Electrospray Ionization Positive (ESI+). Rifampicin readily forms [M+H]⁺ ions.[20]

-

Scan Mode: Full Scan MS over a mass range of m/z 800-850.

-

Resolution: Set to >60,000 to ensure baseline resolution of isotopic peaks.

-

-

Data Analysis:

-

Extract the ion chromatograms for the theoretical m/z of both the deuterated and non-deuterated Rifampicin [M+H]⁺ ions.

-

Compare the high-resolution mass spectra. The deuterated sample should show a mass shift corresponding to the number of deuterium atoms (e.g., +3.0188 Da for a D3-analog).

-

Calculate the isotopic enrichment by measuring the relative intensities of the ion signals for the deuterated and any residual non-deuterated species.[11]

-

Data Presentation:

| Compound | Theoretical [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) | Mass Error (ppm) | Isotopic Enrichment (%) |

| Rifampicin | 823.4277 | 823.4275 | -0.24 | N/A |

| D3-Rifampicin | 826.4465 | 826.4463 | -0.24 | >99% |

Protocol 2: NMR Spectroscopy for Unambiguous Site(s) of Deuteration

Causality: This protocol uses a suite of NMR experiments to definitively prove the location of the deuterium atoms and confirm the overall structural integrity. The combination of ¹H, ²H, and ¹³C NMR provides a self-validating dataset.[10]

Step-by-Step Methodology:

-

Sample Preparation: Dissolve a sufficient amount (~5-10 mg) of the deuterated Rifampicin sample in a deuterated solvent that does not have signals in the region of interest (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with probes for ¹H, ²H, and ¹³C detection.

-

¹H NMR Acquisition:

-

Acquire a standard 1D ¹H NMR spectrum.

-

Analysis: Compare the spectrum to that of a non-deuterated Rifampicin standard. The signal corresponding to the proton that has been replaced by deuterium should be absent or significantly diminished in intensity.

-

-

²H NMR Acquisition:

-

Switch the spectrometer to the ²H channel.

-

Acquire a 1D ²H NMR spectrum.

-

Analysis: A resonance should appear at the chemical shift corresponding to the proton that disappeared in the ¹H spectrum. This provides direct evidence of the deuterium's location.[17]

-

-

¹³C NMR Acquisition:

-

Acquire a standard 1D ¹³C NMR spectrum, potentially using a technique like DEPT to aid in assignment.

-

Analysis: The carbon atom directly bonded to the deuterium may show a characteristic multiplet (due to C-D coupling) and a slight upfield isotope shift compared to the non-deuterated standard. Adjacent carbons may also show minor shifts, confirming the local environment is as expected.

-

Data Interpretation & The Self-Validating System

dot

Caption: Logic diagram for a self-validating analytical system.

For example, if HRMS confirms a mass shift of +3 Da (for three deuterium atoms), and MS/MS shows that a fragment containing the N-methylpiperazinyl group retains this +3 Da shift, this strongly suggests the deuteration occurred on the methyl group. This hypothesis is then definitively tested by NMR. The ¹H NMR should show the disappearance of the N-methyl singlet, and the ²H NMR must show a new singlet at that same chemical shift. This interlocking web of evidence provides unimpeachable proof of the structure.

Conclusion

The chemical structure analysis of deuterated Rifampicin is a rigorous, multi-faceted process that is foundational to its development as a safe and effective therapeutic. A cavalier approach that relies on a single analytical technique is insufficient. By logically integrating the strengths of High-Resolution Mass Spectrometry and multi-nuclear NMR spectroscopy, researchers can build a self-validating system that provides absolute confidence in the molecular structure. Adherence to these principles and protocols, as outlined in regulatory guidance from bodies like the FDA, is essential for ensuring the quality, safety, and efficacy of next-generation deuterated pharmaceuticals.[21][22][23]

References

-

ResearchGate. (n.d.). Chemical Structure of Rifampicin. Retrieved from [Link]

-

Wikipedia. (n.d.). Rifampicin. Retrieved from [Link]

-

ResearchGate. (n.d.). The chemical structure of rifampicin. Retrieved from [Link]

-

Magritek. (2021, July 7). Deuterium (2H) measurements on a Spinsolve benchtop NMR system. Retrieved from [Link]

-

Di Martino, R. M. C., Maxwell, B. D., & Pirali, T. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. Retrieved from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). rifampicin. Retrieved from [Link]

-

Temova Rakuša, Ž., Roškar, R., Klančar, A., Trdan Lušin, T., Faganeli, N., & Grabnar, I. (2019). Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma. International journal of analytical chemistry. Retrieved from [Link]

-

Baskaran, V., et al. (2022). The Fast and Simple LC-MS/MS Method for Determination of Rifampicin in the Human Blood Plasma. Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]

-

Ahad, A., et al. (2011). Quantification of rifampicin in human plasma and cerebrospinal fluid by a highly sensitive and rapid liquid chromatographic–tandem mass spectrometric method. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

-

Wang, Y., & Hop, C. E. C. A. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLOS ONE. Retrieved from [Link]

-

Prentice, B. M., Chumbley, C. W., & Caprioli, R. M. (2016). Absolute Quantification of Rifampicin by MALDI Imaging Mass Spectrometry using Multiple TOF/TOF Events in a Single Laser Shot. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (n.d.). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Rifampicin. PubChem Compound Database. Retrieved from [Link]

-

Das, N., & Opella, S. (2012). Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins. Methods in molecular biology. Retrieved from [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Basic Concepts, Principles and Applications of NMR Spectroscopy. Retrieved from [Link]

-

Shankari, B., et al. (2014). Application of high-resolution mass spectrometry to measure low abundance isotope enrichment in individual muscle proteins. Journal of applied physiology. Retrieved from [Link]

-

Guengerich, F. P. (2009). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in enzymology. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) VALIDATION OF AN LC-MS/MS METHOD FOR THE RIFAMPICIN (SPIKED WITH ETHAMBUTOL, ISONIAZID AND PYRAZINAMIDE) QUANTIFICATION IN HUMAN PLASMA. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, August 28). NMR Spectroscopy. Retrieved from [Link]

-

Dar, A. A., & Sharma, V. K. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. MOJ Bioorganic & Organic Chemistry. Retrieved from [Link]

-

Shah, G., et al. (2017). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods. Retrieved from [Link]

-

Siegel, M. M., & Colthup, N. B. (1995). Characterization of Three Rifamycins via Electrospray Mass Spectrometry and HPLC-Thermospray Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

-

D'Souza, A. D., et al. (2022). Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. Chemical Reviews. Retrieved from [Link]

-

Almac Group. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved from [Link]

-

Tzou, D. M. (2020). NMR Spectroscopy – Fundamental & Applications. TIGP Academia Sinica. Retrieved from [Link]

-

Gardner, K. H., & Kay, L. E. (1998). New developments in isotope labeling strategies for protein solution NMR spectroscopy. Current Opinion in Structural Biology. Retrieved from [Link]

-

Previs, S. F., et al. (2017). Determination of the Isotopic Enrichment of 13C- and 2H-Labeled Tracers of Glucose Using High-Resolution Mass Spectrometry: Application to Dual-Tracer Studies in the Same Biological Matrix. Analytical Chemistry. Retrieved from [Link]

-

Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

-

Journal of Applied Pharmaceutical Science. (2023). A validated LC-MS/MS method for simultaneous quantification of antitubercular drugs in rat plasma and its application for a pharmacokinetic drug–herb interaction study. Retrieved from [Link]

-

White Rose Research Online. (n.d.). Computational Tools for Hydrogen–Deuterium Exchange Mass Spectrometry Data Analysis. Retrieved from [Link]

-

Unibest Industrial Co., Ltd. (2024, July 31). 5 Benefits of Deuteration in Drug Discovery. Retrieved from [Link]

-

Wikipedia. (n.d.). Deuterated drug. Retrieved from [Link]

-

Chahrour, O. (2014). Determination of Isotopic Purity by Accurate Mass LC/MS. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Segmental and site-specific isotope labelling strategies for structural analysis of posttranslationally modified proteins. RSC Chemical Biology. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

-

Spectroscopy Online. (2013, July 1). Hydrogen–Deuterium Exchange Mass Spectrometry. Retrieved from [Link]

-

Portland Press. (n.d.). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Retrieved from [Link]

-

BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2023, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Retrieved from [Link]

-

Compliance Trainings. (2017, October 4). Validation of Analytical Methods according to the New FDA Guidance [Video]. YouTube. Retrieved from [Link]

-

ComplianceOnline. (n.d.). Analytical Methods Validation for FDA Compliance Drugs and Biologics. Retrieved from [Link]

Sources

- 1. Rifampicin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Deuterated drug - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]

- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. juniperpublishers.com [juniperpublishers.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. almacgroup.com [almacgroup.com]

- 13. Application of high-resolution mass spectrometry to measure low abundance isotope enrichment in individual muscle proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Absolute Quantification of Rifampicin by MALDI Imaging Mass Spectrometry using Multiple TOF/TOF Events in a Single Laser Shot - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ijirset.com [ijirset.com]

- 17. Deuterium (2H) measurements on a Spinsolve benchtop NMR system - Magritek [magritek.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. archives.ijper.org [archives.ijper.org]

- 20. academic.oup.com [academic.oup.com]

- 21. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 22. downloads.regulations.gov [downloads.regulations.gov]

- 23. biopharminternational.com [biopharminternational.com]

A Technical Guide to Isotopic Purity Requirements for Rifampicin-d3 Internal Standards in Quantitative Bioanalysis

This guide provides an in-depth exploration of the critical importance of isotopic purity for Rifampicin-d3 when utilized as an internal standard in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Tailored for researchers, scientists, and drug development professionals, this document elucidates the fundamental principles, outlines practical validation protocols, and establishes robust acceptance criteria to ensure the integrity and accuracy of bioanalytical data.

The Foundational Role of Internal Standards in LC-MS/MS Bioanalysis

In the landscape of quantitative bioanalysis, particularly within regulated environments, the use of a stable isotope-labeled internal standard (SIL-IS) is not merely a recommendation but a cornerstone of a robust and reliable method.[1][2] An internal standard is a compound of known concentration added to all samples, including calibrators and quality controls, at the beginning of the sample preparation process.[3][4] Its primary function is to normalize for variability that can be introduced during the analytical workflow, such as sample extraction, chromatographic injection, and ionization in the mass spectrometer.[2] The ideal SIL-IS is chemically identical to the analyte of interest, ensuring it experiences the same matrix effects and extraction efficiencies.[5][6] This co-eluting, chemically analogous nature allows for the analyte-to-internal standard peak area ratio to be used for quantification, thereby correcting for potential analytical inconsistencies and enhancing the precision and accuracy of the results.[3]

Rifampicin-d3, the deuterated analogue of the potent antibiotic Rifampicin, serves this critical role in pharmacokinetic and therapeutic drug monitoring studies.[7][8] Its utility, however, is directly contingent upon its chemical and, most importantly, its isotopic purity.

The Imperative of High Isotopic Purity for Rifampicin-d3

While chemical purity ensures that the internal standard is free from other chemical compounds, isotopic purity refers to the percentage of the SIL-IS that is fully labeled with the desired number of stable isotopes (in this case, three deuterium atoms). High isotopic purity is paramount for several key reasons:

-

Minimizing Cross-Talk and Isotopic Contribution: The most significant challenge stemming from insufficient isotopic purity is the potential for "cross-talk" or isotopic contribution between the analyte and the internal standard.[9][10] This phenomenon occurs when the mass spectrum of the unlabeled analyte (Rifampicin) contains naturally occurring heavy isotopes (e.g., ¹³C) that result in a signal at the mass-to-charge ratio (m/z) of the deuterated internal standard (Rifampicin-d3). Conversely, and more critically, an impure Rifampicin-d3 standard will contain a significant proportion of unlabeled or partially labeled molecules (d0, d1, d2), which will contribute to the signal of the analyte. This bidirectional interference can lead to inaccurate quantification, particularly at the lower limit of quantification (LLOQ).

-

Ensuring Linearity and Accuracy: Isotopic cross-contribution can introduce a positive bias in the measurement of the analyte, leading to a non-linear calibration curve and compromised accuracy of the assay.[9] This is especially problematic in studies requiring a wide dynamic range.

-

Regulatory Compliance: Regulatory bodies such as the U.S. Food and Drug Administration (FDA) have stringent guidelines for bioanalytical method validation, which implicitly necessitate the use of well-characterized and highly pure internal standards.[1][11]

The following diagram illustrates the logical relationship between isotopic purity and the integrity of bioanalytical data.

Caption: Logical flow from isotopic purity to data integrity.

Establishing Acceptance Criteria for Rifampicin-d3 Isotopic Purity

Based on industry best practices and regulatory expectations, the following acceptance criteria for Rifampicin-d3 internal standards are recommended.[12][13]

| Parameter | Acceptance Criteria | Rationale |

| Isotopic Enrichment | ≥ 98% | Minimizes the contribution of unlabeled (d0) Rifampicin in the internal standard solution, thereby reducing interference with the analyte signal. |

| Chemical Purity | > 99% | Ensures that the internal standard is free from other chemical impurities that could interfere with the analysis or degrade over time. |

| Contribution of d0 to d3 Signal | < 0.1% | A direct measure of the unlabeled analyte present in the internal standard. This should be assessed by analyzing a high-concentration solution of the internal standard and monitoring the analyte channel. |

| Contribution of d3 to d0 Signal | To be assessed and corrected if necessary | The contribution of the internal standard to the analyte signal at the LLOQ should be less than 20% of the analyte response. If it exceeds this, mathematical correction may be necessary. |

Experimental Protocol for the Assessment of Rifampicin-d3 Isotopic Purity

A self-validating experimental workflow is crucial to ascertain the isotopic purity of a new batch of Rifampicin-d3. The following protocol outlines a systematic approach using LC-MS/MS.

Materials and Reagents

-

Rifampicin reference standard

-

Rifampicin-d3 internal standard (test batch)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid or ammonium acetate (as required for the mobile phase)

-

Control human plasma

Instrumentation

-

A validated LC-MS/MS system equipped with an electrospray ionization (ESI) source.

Experimental Workflow

The following diagram provides a visual representation of the experimental workflow for assessing the isotopic purity of Rifampicin-d3.

Caption: Workflow for isotopic purity assessment of Rifampicin-d3.

Step-by-Step Methodology

-

Preparation of Stock and Working Solutions:

-

Prepare a high-concentration stock solution of Rifampicin (e.g., 1 mg/mL) in a suitable solvent.

-

Prepare a high-concentration stock solution of the Rifampicin-d3 internal standard (e.g., 1 mg/mL) in the same solvent.

-

From these stocks, prepare working solutions for analysis.

-

-

LC-MS/MS Analysis:

-

Analyte Contribution to IS Channel: Inject a high-concentration solution of Rifampicin and monitor the mass transition for Rifampicin-d3. The response should be negligible, ideally below the limit of detection.

-

IS Contribution to Analyte Channel: Inject a high-concentration solution of Rifampicin-d3 and monitor the mass transition for Rifampicin. The response observed in the analyte channel relative to the response in the internal standard channel provides an indication of the level of unlabeled material in the SIL-IS.

-

Blank Matrix Analysis: Inject an extracted blank plasma sample to ensure no endogenous interferences are present at the retention times of Rifampicin and Rifampicin-d3.

-

-

Data Analysis and Interpretation:

-

Calculate the percentage contribution of the unlabeled Rifampicin in the Rifampicin-d3 standard. This can be estimated by the following formula:

% Contribution = (Peak Area in Analyte Channel / Peak Area in IS Channel) * 100

-

Compare the results against the pre-defined acceptance criteria.

-

Mitigating Isotopic Cross-Contribution

In instances where the isotopic purity of the available Rifampicin-d3 does not meet the stringent criteria, or for analytes with naturally high isotopic abundance, several strategies can be employed:

-

Mathematical Correction: If the cross-contribution is consistent and well-characterized, a mathematical correction can be applied to the data during processing.[14][15] However, this approach should be used with caution and must be thoroughly validated.

-

Use of a More Highly Labeled Standard: If available, utilizing an internal standard with a higher degree of deuteration (e.g., Rifampicin-d8 or d11) can create a larger mass difference, reducing the likelihood of isotopic overlap.[16][17]

-

Monitoring Less Abundant Isotopes: In some cases, monitoring a less abundant isotope of the internal standard that has minimal contribution from the analyte's isotopic cluster can be a viable strategy.[9]

Conclusion

The isotopic purity of Rifampicin-d3 is a critical parameter that directly influences the reliability, accuracy, and regulatory acceptability of quantitative bioanalytical methods. A thorough assessment of isotopic purity should be an integral part of method development and validation. By adhering to the principles and protocols outlined in this guide, researchers and scientists can ensure the generation of high-quality, defensible data in their drug development programs.

References

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc.

- Gmaj, J., Głodowska, M., Wicha, J., & Rudzki, P. J. (2021). New approach to rifampicin stability and first-line anti-tubercular drug pharmacokinetics by UPLC-MS/MS. National Institutes of Health.

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). YouTube.

- Patel, D. R., et al. (2025, August 9). VALIDATION OF AN LC-MS/MS METHOD FOR THE RIFAMPICIN (SPIKED WITH ETHAMBUTOL, ISONIAZID AND PYRAZINAMIDE) QUANTIFICATION IN HUMAN PLASMA. ResearchGate.

- USFDA. Guidance for Industry: Bioanalytical Method Validation. ResearchGate.

- Rifampicin-d3 (Rifampin-d3, CAS Number: 1262052-36-7). Cayman Chemical.

- Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies. Labroots.

- Zhang, J., et al. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. PMC - PubMed Central.

- Internal Standard Selection. (2023, July 8). Reddit.

- What are the Best Practices of LC-MS/MS Internal Standards? NorthEast BioLab.

- Rifampicin-d3 (Rifampin-d3). MedchemExpress.com.

- Radovanovic, M., et al. (2022). Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. PubMed.

- Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. FDA.

- Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Crawford Scientific.

- FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. (2019, October 8). ECA Academy.

- Quantitative determination of rifampicin in aquatic products by stable isotope-dilution high liquid chromatography-tandem mass spectrometry. PubMed.

- RIFAMPICIN Draft proposal for revision for The International Pharmacopoeia (June 2022) DRAFT FOR COMMENTS. (2022, June 1). World Health Organization.

- Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. (2026, January 7). ResearchGate.

- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Semantic Scholar.

- Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. (2023, November 3). PMC.

- Rifampicin-d8. TargetMol.

- Isotope correction of mass spectrometry profiles. Wiley Online Library.

- The Use of Accurate Mass, Isotope Ratios and MS/MS for the Identification of PPCPs in Water. Agilent.

- Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc.

- Rifampicin-d11 (Rifampin-d11). MedChemExpress.

- C-13 Labelled Internal Standards - a Solution to Minimize Ion Suppression Effects in Liquid Chromatography-Tandem Mass Spectrometry Analyses of Drugs in Biological Samples. (2025, August 7). ResearchGate.

- and high-resolution- multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR. (2018, November 16). Nature.

- FDA Draft Guidance for Industry - Bioanalytical Method Validation. (2013, December 12). Regulations.gov.

Sources

- 1. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nebiolab.com [nebiolab.com]

- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 4. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]

- 5. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]

- 6. fda.gov [fda.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. resolvemass.ca [resolvemass.ca]

- 13. resolvemass.ca [resolvemass.ca]

- 14. en-trust.at [en-trust.at]

- 15. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 16. Rifampicin-d8 | Isotope labeled compound | Antibiotic | TargetMol [targetmol.com]

- 17. medchemexpress.com [medchemexpress.com]

Technical Guide: Stability of Rifampicin-d3 in Solid State vs. Solution

Executive Summary

Rifampicin-d3 is the critical internal standard (IS) for the quantitative bioanalysis of Rifampicin via LC-MS/MS.[1] While the deuterium labeling (typically N-methyl-d3-piperazinyl) provides mass differentiation, it does not confer chemical immunity. The molecule retains the inherent instability of the native Rifampicin zwitterion.

This guide addresses a frequent failure mode in clinical and pharmaceutical analysis: the decoupling of the Internal Standard signal due to differential degradation. While solid-state Rifampicin-d3 is relatively robust under controlled storage, solution-state preparations are kinetically unstable, prone to oxidative quinone formation and acid-catalyzed hydrolysis. This document details the specific degradation mechanisms and provides a validated protocol using ascorbic acid stabilization to ensure analytical integrity.

Part 1: The Molecular Challenge

To understand stability, one must look at the reactive moieties of the Rifampicin scaffold. The molecule is a zwitterion containing a naphthoquinone chromophore and a piperazine ring.

Degradation Mechanisms

There are three primary pathways that compromise Rifampicin-d3 integrity:

-

Oxidation (The Quinone Pathway): The naphthohydroquinone core is easily oxidized to Rifampicin Quinone . This is the dominant pathway in neutral-to-alkaline solutions and is accelerated by light and dissolved oxygen.

-

Impact on IS: The oxidation shifts the molecular weight by -2 Da (loss of 2 protons), moving the IS mass out of the monitored MRM transition window.

-

-

Hydrolysis (The Acid Pathway): In acidic environments (pH < 4), the azomethine bond (C=N) at the C-3 position hydrolyzes, releasing the piperazine ring and forming 3-Formyl Rifamycin SV .

-

Impact on IS: Since the deuterium label is typically located on the piperazine ring, hydrolysis physically cleaves the isotope label from the chromophore, rendering the IS undetectable.

-

-

Photolysis: The extensive conjugated system makes the molecule highly photosensitive, leading to radical-mediated decomposition.

Mechanistic Visualization

The following diagram illustrates the competing degradation pathways that must be mitigated during sample preparation.

Figure 1: Primary degradation pathways of Rifampicin-d3.[1] Note that hydrolysis separates the deuterium label (on the piperazine) from the core structure.

Part 2: Stability Profile – Solid State vs. Solution

The stability differential between solid and solution states is drastic.

Comparative Stability Data

| Parameter | Solid State (Lyophilized Powder) | Solution State (MeOH/ACN) | Critical Insight |

| Primary Risk | Hygroscopicity (Moisture uptake) | Auto-oxidation & Hydrolysis | Water acts as a catalyst in solid state; Solvent type drives degradation in solution. |

| Shelf Life | > 2 Years (at -20°C, desiccated) | < 24 Hours (at RT, unprotected) | Never leave working standards on the bench overnight. |

| Light Sensitivity | Moderate (Surface degradation) | High (Bulk degradation) | Amber glassware is non-negotiable for solutions. |

| Temperature | Stable at 4°C for weeks | Significant degradation > 25°C | Activation energy for oxidation is low; keep cold. |

| pH Sensitivity | N/A (unless wetted) | Unstable at pH < 4 and pH > 8 | Optimum stability window is narrow (pH 4.5 - 6.0). |

The Solvent Paradox

-

Methanol (MeOH): Excellent solubility, but protic solvents can facilitate proton transfer reactions involved in solvolysis.

-

Acetonitrile (ACN): Aprotic, generally better for chemical stability, but Rifampicin has lower solubility and can precipitate if the concentration is high.

-

Recommendation: Use Methanol for high-concentration stocks (1 mg/mL) but immediately stabilize with an antioxidant.

Part 3: Validated Preparation Protocol

This protocol uses Ascorbic Acid (Vitamin C) as a sacrificial antioxidant. This is the industry-standard method to prevent the "Quinone Shift."

Reagents Required

-

Rifampicin-d3 (Solid standard)

-

LC-MS Grade Methanol

-

L-Ascorbic Acid (Crystalline, high purity)

-

Amber glass vials (Silanized preferred to minimize adsorption)

Step-by-Step Workflow

Figure 2: Preparation workflow emphasizing the pre-addition of antioxidant to the solvent.

Detailed Methodology

-

Antioxidant Solvent Preparation:

-

Dissolve 10 mg of L-Ascorbic Acid in 10 mL of Methanol (Final concentration: 1 mg/mL or 0.1% w/v).

-

Why? Ascorbic acid has a lower oxidation potential than Rifampicin. It will consume dissolved oxygen and scavenge free radicals before they attack the Rifampicin-d3.

-

-

Stock Solution (1 mg/mL):

-

Weigh 1 mg of Rifampicin-d3 into an amber volumetric flask.

-

Dilute to volume using the Ascorbic Acid/Methanol mixture prepared in Step 1.

-

Sonicate briefly (max 30 seconds) to ensure dissolution. Avoid heat buildup.

-

-

Storage:

-

Aliquot immediately into amber cryovials (e.g., 100 µL aliquots).

-

Store at -80°C (preferred) or -20°C.

-

Validity: 6 months at -80°C.

-

-

Working Solution (Daily Prep):

-

Thaw one aliquot.

-

Dilute with water/acetonitrile (50:[1]50) containing 0.1% Ascorbic Acid to the desired IS concentration (e.g., 500 ng/mL).

-

Discard unused portion at end of day.

-

Part 4: Troubleshooting & Best Practices

Common Failure Modes

-

Signal Loss over Time (In-Run):

-

Cause: Oxidation in the autosampler.

-

Fix: Ensure the autosampler is cooled to 4°C. Add 0.05% Ascorbic Acid to the reconstitution solvent.

-

-

Ghost Peaks (M+16 or M-2):

-

Cause: N-oxide formation (M+16) or Quinone formation (M-2).

-

Fix: Check the age of the stock solution. If older than 3 months, discard.

-

-

Poor Linearity (r² < 0.99):

-

Cause: IS is degrading during the extraction process faster than the analyte (or vice versa).

-

Fix: Ensure the IS is added after the sample is buffered to pH 4-6, or ensure the extraction solvent contains antioxidant.

-

Handling "Sticky" Compounds

Rifampicin is lipophilic (LogP ~ 4). It adheres to non-silanized glass and certain plastics.

-

Rule: Use Low-Bind polypropylene tubes or Silanized glass.

-

Rule: Avoid 100% aqueous diluents; maintain at least 30% organic solvent in working solutions to prevent adsorption to container walls.

References

-

Ascorbic acid improves stability and pharmacokinetics of rifampicin in the presence of isoniazid. Journal of Pharmaceutical and Biomedical Analysis. (2014).[2] [Link]

-

Stability of rifampin in plasma: consequences for therapeutic monitoring and pharmacokinetic studies. Therapeutic Drug Monitoring. (1997). [Link]

-

Degradation of rifampicin in acidic medium: Mechanism and kinetics. International Journal of Pharmaceutics.[3] (2003).[3][4][5] [Link]

-

PubChem Compound Summary for CID 135398735 (Rifampicin-d3). National Center for Biotechnology Information. [Link]

Sources

An In-Depth Technical Guide to the Application of Rifampicin-d3 in Therapeutic Drug Monitoring (TDM)

Executive Summary

Rifampicin is a cornerstone antibiotic for the treatment of tuberculosis and other serious bacterial infections.[1][2] However, its complex and highly variable pharmacokinetics present a significant clinical challenge, with many patients failing to achieve therapeutic plasma concentrations at standard doses.[1][3] This variability can lead to poor treatment outcomes, the development of drug resistance, and therapeutic failure.[4] Therapeutic Drug Monitoring (TDM) provides a critical solution by enabling dose individualization. The gold-standard analytical technique for TDM is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers unparalleled sensitivity and specificity.[5][6] The accuracy of this method hinges on the use of a stable isotope-labeled internal standard, with Rifampicin-d3 being the ideal choice. This guide provides a comprehensive technical overview of the principles and methodologies for applying Rifampicin-d3 in the TDM of Rifampicin, designed for researchers, clinical scientists, and drug development professionals.

The Clinical Imperative for Rifampicin TDM

Rifampicin, a member of the rifamycin class, functions by inhibiting bacterial DNA-dependent RNA polymerase, thereby blocking bacterial protein synthesis.[2][7] It is a potent bactericidal agent, particularly crucial for its sterilizing activity against metabolically less active or persistent microorganisms like Mycobacterium tuberculosis.[3]

Despite its efficacy, the standard 10 mg/kg dose of Rifampicin often fails to produce adequate plasma concentrations in a large proportion of patients.[8][9] Several factors contribute to this significant interindividual variability:

-

Gastrointestinal Factors: Absorption can be affected by food, gastrointestinal disorders, and co-administration of other drugs.[2][4]

-

Patient Demographics: Age, weight, and gender can influence drug metabolism and distribution.[4]

-

Comorbidities: Conditions such as HIV or diabetes can alter drug absorption and increase the risk of drug-drug interactions.[4]

-

Genetic Polymorphisms: Variations in drug-metabolizing enzymes and transporters can lead to different pharmacokinetic profiles.

Sub-therapeutic levels of Rifampicin are linked to delayed treatment response, treatment failure, and the emergence of acquired drug resistance.[4] TDM is a clinical tool used to measure drug concentrations in a patient's bloodstream, allowing clinicians to adjust dosages to ensure that drug levels are within the target therapeutic range, thereby maximizing efficacy and minimizing toxicity.[4][10] For Rifampicin, the generally accepted target for the peak plasma concentration (Cmax) is between 8 and 24 µg/mL.[3][11][12]

The Core Technology: Isotope Dilution Mass Spectrometry and the Role of Rifampicin-d3

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred bioanalytical method for TDM due to its high sensitivity, specificity, and speed.[6] The cornerstone of accurate quantification with LC-MS/MS is the principle of Isotope Dilution , which relies on the use of a stable isotope-labeled internal standard (SIL-IS).[13][14]

Rifampicin-d3 is the deuterium-labeled analogue of Rifampicin.[15][16] It serves as the ideal internal standard for several critical reasons:

-

Chemical and Physical Identity: It is chemically identical to Rifampicin, meaning it has the same extraction recovery, ionization efficiency, and chromatographic retention time. This ensures that any analytical variability experienced by the analyte (Rifampicin) is also experienced by the internal standard.[17]

-

Mass Differentiation: The deuterium labels give Rifampicin-d3 a different mass-to-charge ratio (m/z) from Rifampicin. This allows the mass spectrometer to detect and quantify both compounds simultaneously and independently.

-

Correction for Variability: By adding a known concentration of Rifampicin-d3 to every sample at the beginning of the workflow, it acts as a self-validating tracer.[15] It accurately corrects for variations in sample preparation (e.g., extraction losses), matrix effects (ion suppression or enhancement), and instrument response. The final concentration is calculated based on the ratio of the analyte signal to the internal standard signal, a highly robust and reproducible measurement.

The diagram below illustrates the fundamental principle of Isotope Dilution Mass Spectrometry for Rifampicin TDM.

A Validated Bioanalytical Workflow for Rifampicin TDM

This section outlines a robust and field-proven workflow for the quantification of Rifampicin in human plasma using Rifampicin-d3.

3.1. Patient Sample Collection

The timing of blood collection is critical for accurate interpretation.

-

Sampling Time: For Cmax determination, blood should be collected 2 hours after the oral administration of Rifampicin.[4][18] An additional sample at 6 hours post-dose can help differentiate between delayed absorption and malabsorption.[4]

-

Anticoagulant: Use tubes containing EDTA or Sodium Citrate.

-

Processing: Centrifuge the blood sample to separate plasma.

-

Storage: Plasma samples should be stored frozen at -80°C until analysis to ensure the stability of Rifampicin.

3.2. Experimental Protocol: Plasma Sample Preparation

The most common, rapid, and cost-effective method for sample cleanup is protein precipitation.[1][5] This procedure removes the majority of plasma proteins, which can interfere with the analysis.

Step-by-Step Protocol:

-

Thawing: Thaw frozen plasma samples, calibration standards, and quality control (QC) samples at room temperature.

-

Aliquoting: In a clean 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

-

Internal Standard Spiking: Add 25 µL of the Rifampicin-d3 working solution (e.g., at a concentration of 1 µg/mL in methanol) to each tube. This step is critical and must be done with high precision.

-

Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube.[5] Acetonitrile is an effective solvent for precipitating plasma proteins.[1]

-

Vortexing: Cap the tubes and vortex vigorously for 1 minute to ensure complete mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[5]

-

Supernatant Transfer: Carefully transfer approximately 300 µL of the clear supernatant to a clean autosampler vial.

-

Injection: The sample is now ready for injection into the LC-MS/MS system.

3.3. LC-MS/MS Instrumentation and Conditions

The following parameters provide a validated starting point for method development.

Table 1: Recommended LC-MS/MS Parameters

| Parameter | Recommended Setting | Rationale |

| Liquid Chromatography | ||

| HPLC Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm, <3 µm) | Provides excellent retention and separation for Rifampicin from endogenous plasma components.[1] |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes better peak shape and ionization efficiency in positive mode. |

| Mobile Phase B | Acetonitrile | A common organic solvent providing good elution strength for Rifampicin.[1] |

| Flow Rate | 0.4 mL/min | A typical flow rate for analytical LC-MS, balancing speed and separation efficiency. |

| Gradient Elution | Start at 10% B, ramp to 95% B, then re-equilibrate | A gradient is necessary to elute Rifampicin efficiently while separating it from early-eluting interferences. |

| Injection Volume | 5 µL | A small injection volume minimizes matrix load on the system while providing sufficient sensitivity. |

| Tandem Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Rifampicin contains basic nitrogen atoms that are readily protonated, making ESI+ the optimal mode.[19] |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | MRM provides superior specificity and sensitivity by monitoring specific precursor-to-product ion transitions. |

| MRM Transitions | ||

| Rifampicin (Analyte) | Q1: 823.4 -> Q3: 791.4 (Quantifier) | These represent the transition from the protonated parent molecule to a stable product ion after fragmentation.[5][20] |

| Q1: 823.4 -> Q3: 163.1 (Qualifier) | A second transition is monitored to confirm the identity of the analyte, adding a layer of analytical certainty. | |

| Rifampicin-d3 (IS) | Q1: 826.4 -> Q3: 794.4 | The +3 Da shift corresponds to the three deuterium atoms in the internal standard. |

Workflow Visualization

The complete analytical workflow from sample receipt to final result is depicted below.

Method Validation: Ensuring a Self-Validating System

For a TDM assay to be trustworthy in a clinical setting, it must undergo rigorous validation to demonstrate its suitability for its intended purpose.[21][22] The validation process confirms that the method is reliable, reproducible, and accurate.

Table 2: Key Validation Parameters and Typical Acceptance Criteria

| Parameter | Purpose | Typical Acceptance Criteria |

| Selectivity | To ensure the method can differentiate the analyte from other components in the matrix (e.g., metabolites, other drugs).[23] | No significant interfering peaks at the retention time of the analyte and IS in blank plasma from at least 6 different sources. |

| Linearity & Range | To demonstrate a proportional relationship between instrument response and concentration over a defined range. | Calibration curve should have a correlation coefficient (r²) ≥ 0.99. The linear range should cover the expected clinical concentrations (e.g., 0.1 to 40 µg/mL).[1][19] |

| Accuracy & Precision | To determine the closeness of measured values to the true value (accuracy) and the degree of scatter between measurements (precision). | For QC samples at low, medium, and high concentrations, the mean accuracy should be within ±15% of the nominal value, and the coefficient of variation (CV) for precision should be ≤15%.[19] |

| Recovery | To assess the efficiency of the extraction procedure. | The extraction recovery of the analyte should be consistent and reproducible across the concentration range. |

| Matrix Effect | To evaluate the ion suppression or enhancement caused by the biological matrix. | The matrix factor (ratio of analyte response in post-extraction spiked matrix to response in a clean solution) should be consistent, with a CV ≤15%. |

| Stability | To ensure the analyte is stable throughout the sample lifecycle (e.g., freeze-thaw cycles, bench-top storage, post-preparative storage). | Analyte concentration should not deviate by more than ±15% from the initial concentration under the tested conditions. |

Conclusion

Therapeutic drug monitoring is an indispensable tool for optimizing Rifampicin therapy, directly impacting patient outcomes by minimizing the risks of treatment failure and drug resistance. The accuracy and reliability of TDM are fundamentally dependent on the quality of the bioanalytical method. The use of a stable isotope-labeled internal standard, Rifampicin-d3, in conjunction with LC-MS/MS, represents the pinnacle of analytical rigor. This approach, grounded in the principle of isotope dilution, provides a self-validating system that corrects for inevitable process variations, ensuring that clinicians receive precise and trustworthy data to guide critical dosing decisions. The methodologies and validation standards outlined in this guide provide a robust framework for laboratories to establish high-quality Rifampicin TDM services.

References

-

Pharmacokinetic and pharmacodynamic considerations of rifamycin antibiotics for the treatment of tuberculosis . Taylor & Francis Online. Available at: [Link]

-

P142 Rifampicin therapeutic drug monitoring – an individualised dosing approach in tuberculosis | Request PDF . ResearchGate. Available at: [Link]

-

Quantification of rifampicin in human plasma and cerebrospinal fluid by a highly sensitive and rapid liquid chromatographic–tandem mass spectrometric method . PMC. Available at: [Link]

-

Importance of Therapeutic Drug Monitoring of Rifampicin . PubMed. Available at: [Link]

-

Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma . PMC. Available at: [Link]

-

Rifampicin . Wikipedia. Available at: [Link]

-

Therapeutic Drug Monitoring for Rifampicin and Isoniazid . Pathkind Labs. Available at: [Link]

-

Rifampicin drug monitoring in TB patients: new evidence for increased dosage? . PubMed. Available at: [Link]

-

Rifampicin - TB DRUG MONOGRAPHS . Available at: [Link]

-

The Fast and Simple LC-MS/MS Method for Determination of Rifampicin in the Human Blood Plasma . Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

-

Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma . ResearchGate. Available at: [Link]

-

Rifampicin | C43H58N4O12 . PubChem - NIH. Available at: [Link]

-

Rifampicin drug monitoring in TB patients: new evidence for increased dosage? | Request PDF . ResearchGate. Available at: [Link]

-

Development and Validation of Liquid Chromatography-Mass Spectrometry Method for the Estimation of Rifampicin in Plasma . ResearchGate. Available at: [Link]

-

Development and Validation of Liquid Chromatography- Mass Spectrometry Method for the Estimation of Rifampicin in Plasma . Indian Journal of Pharmaceutical Sciences. Available at: [Link]

-

Pharmacokinetics of rifampicin in adult TB patients and healthy volunteers: a systematic review and meta-analysis . Journal of Antimicrobial Chemotherapy | Oxford Academic. Available at: [Link]

-

Guideline on Isotope Dilution Mass Spectrometry . OSTI.GOV. Available at: [Link]

-

Isotope dilution . Wikipedia. Available at: [Link]

-

Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens . United Nations. Available at: [Link]

-

The Role of Therapeutic Drug Monitoring in Mycobacterial Infections . University of Florida. Available at: [Link]

-

Method Validation Guidelines . BioPharm International. Available at: [Link]

-

The Validation Criteria for Analytical Methods Used in Pharmacy Practice Research . Available at: [Link]

-

Isotope Dilution Mass Spectrometry . PTB.de. Available at: [Link]

Sources

- 1. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rifampicin - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Importance of Therapeutic Drug Monitoring of Rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. archives.ijper.org [archives.ijper.org]

- 6. ijpsonline.com [ijpsonline.com]

- 7. Rifampicin | C43H58N4O12 | CID 135398735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Rifampicin drug monitoring in TB patients: new evidence for increased dosage? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fora.aa.ufl.edu [fora.aa.ufl.edu]

- 11. Rifampicin - TB DRUG MONOGRAPHS [tbdrugmonographs.co.uk]

- 12. academic.oup.com [academic.oup.com]

- 13. osti.gov [osti.gov]

- 14. Isotope dilution - Wikipedia [en.wikipedia.org]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Rifampicin-d3 | TargetMol [targetmol.com]

- 17. Isotope Dilution Mass Spectrometry - PTB.de [ptb.de]

- 18. pathkindlabs.com [pathkindlabs.com]

- 19. Quantification of rifampicin in human plasma and cerebrospinal fluid by a highly sensitive and rapid liquid chromatographic–tandem mass spectrometric method - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. biopharminternational.com [biopharminternational.com]

- 22. The validation criteria for analytical methods used in pharmacy practice research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

Technical Guide: Pharmacokinetic Properties & Bioanalysis of Stable Isotope Labeled Rifampicin

Executive Summary

This technical guide details the pharmacokinetic (PK) behavior and bioanalytical quantification of Rifampicin (RIF) utilizing Stable Isotope Labeled (SIL) internal standards. Rifampicin presents unique challenges in drug development due to its complex non-linear pharmacokinetics, auto-induction of metabolic enzymes (CYP3A4), and chemical instability in biological matrices. This document provides a robust framework for researchers to utilize SIL-Rifampicin (e.g., Rifampicin-d8, Rifampicin-d3) to mitigate matrix effects and ensure data integrity in compliance with FDA and ICH M10 guidelines.

Part 1: The Role of SIL in Rifampicin Bioanalysis

The Necessity of Isotopic Normalization

Rifampicin is a macrocyclic antibiotic with a zwitterionic nature, making it susceptible to significant matrix effects during LC-MS/MS analysis. Co-eluting phospholipids in plasma can cause ionization suppression, leading to inaccurate quantification.

-

The Solution: Stable Isotope Labeled (SIL) analogues (e.g.,

or -

Mechanism: SIL-Rifampicin co-elutes with the analyte, experiencing the exact same ionization suppression and extraction efficiency. The ratio of Analyte/SIL response remains constant, correcting for variability that external standards cannot address.

Isotope Selection & Stability

Selection of the correct SIL is critical. For Rifampicin, Rifampicin-d8 (octadeuterated) and Rifampicin-d3 (trideuterated) are the industry standards.

Critical Technical Consideration: Deuterium Exchange

-

Risk: Deuterium atoms placed on exchangeable moieties (e.g., -OH, -NH groups) can swap with hydrogen in the solvent (water/methanol), leading to signal loss of the internal standard.

-

Best Practice: Ensure the deuterium labels are located on the piperazinyl methyl group or the naphthalene core (carbon-bound deuterium), which are metabolically and chemically stable.

Part 2: Pharmacokinetic Profile & Metabolic Pathways

Auto-Induction: The Defining PK Characteristic

Rifampicin is a potent activator of the Pregnane X Receptor (PXR). Upon binding, PXR translocates to the nucleus and upregulates the transcription of CYP3A4.

-

Consequence: Rifampicin induces its own metabolism (auto-induction).[1]

-

PK Impact: The elimination half-life (

) shortens from ~3-5 hours (initial dose) to ~2-3 hours (steady state after 2-3 weeks). Bioanalysis must capture this dynamic change accurately.

Metabolic Pathway

The primary metabolic route is deacetylation in the liver, mediated by B-esterases, forming 25-desacetyl rifampicin . This metabolite is biologically active and retains the red-orange color of the parent drug.

Visualization: Auto-Induction & Metabolism

The following diagram illustrates the PXR-mediated induction loop and the conversion to 25-desacetyl rifampicin.

Caption: Figure 1. Mechanism of Rifampicin auto-induction via PXR activation and metabolic clearance pathways.

Part 3: Experimental Protocol (LC-MS/MS)

Stability-Indicating Sample Preparation

Rifampicin is unstable in acidic conditions (converting to 3-formyl rifamycin SV) and susceptible to oxidation (converting to Rifampicin Quinone).

Protocol: Cold-Chain Protein Precipitation (PPT)

-

Thawing: Thaw plasma samples in an ice bath (4°C). Do not use a 37°C water bath.

-

Internal Standard Addition: Add 20 µL of Rifampicin-d8 working solution (in Methanol) to 50 µL of plasma.

-

Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

-

Note: The acid stabilizes the analyte, but excess acid can accelerate degradation if left too long. Process immediately.

-

-

Centrifugation: 4,000 x g for 10 min at 4°C.

-

Injection: Transfer supernatant to cooled autosampler vials (4°C).

LC-MS/MS Parameters

-

Column: C18 Core-Shell (e.g., Kinetex 2.6 µm, 50 x 2.1 mm).[2]

-

Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).

-

Mobile Phase B: Acetonitrile/Methanol (50:50).

-

Ionization: ESI Positive Mode.

Table 1: Mass Transitions for MRM

| Analyte | Precursor Ion ( | Product Ion ( | Cone Voltage (V) | Collision Energy (eV) |

| Rifampicin | 823.4 | 791.3 | 40 | 25 |

| Rifampicin-d8 | 831.5 | 799.4 | 40 | 25 |

| 25-desacetyl RIF | 781.4 | 749.3 | 42 | 28 |

Workflow Visualization

Caption: Figure 2. Optimized LC-MS/MS workflow emphasizing cold-chain handling to prevent degradation.

Part 4: Data Interpretation & Validation Standards

Acceptance Criteria (FDA/ICH M10)

To validate the method, the following criteria must be met using the SIL-IS:

-

Linearity:

over the range of 0.1 – 30 µg/mL. -

Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ).

-

Precision: CV% < 15% ( < 20% at LLOQ).

-

IS Response: The variation in SIL-IS response should not exceed ±50% of the mean IS response in calibrators.

Handling "Isotope Effects"

While rare in LC-MS, a Deuterium Isotope Effect can cause a slight shift in retention time (

-

Observation: The deuterated standard may elute slightly earlier than the unlabeled analyte on C18 columns.

-

Mitigation: Ensure the integration window covers both peaks if they partially separate, or use

labeled standards if the shift affects quantification (though d8 is generally acceptable for RIF).

References

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[3] [Link]

-

Smythe, W., et al. (2019). "Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma." Journal of Analytical Methods in Chemistry. [Link]

-

Niemi, M., et al. (2003). "Pharmacokinetics of rifampicin in patients with tuberculosis." Clinical Pharmacokinetics. [Link]

-

ICH Harmonised Guideline. (2019). Bioanalytical Method Validation M10. [Link]

-

Maguire, et al. (2024). "Stability of First-Line Antituberculosis Drugs in Urine." MDPI. [Link]

Sources

Technical Guide: Rifampicin-d3 Certificate of Analysis (CoA) Interpretation & Bioanalytical Application

Executive Summary

In quantitative bioanalysis (LC-MS/MS), the Certificate of Analysis (CoA) for a stable isotope-labeled internal standard (SIL-IS) like Rifampicin-d3 is not merely a compliance document—it is a calibration tool. Misinterpreting the distinction between Chemical Purity and Isotopic Purity can introduce systematic bias, particularly through Cross-Signal Contribution (CSC).

This guide provides a technical framework for interpreting Rifampicin-d3 CoAs, translating purity data into accurate working solution preparation, and validating the IS against the specific dynamic range of your assay.

Part 1: Anatomy of the Rifampicin-d3 CoA

A robust CoA for Rifampicin-d3 must be dissected into three distinct quality attributes. As a scientist, you must treat these as variables in your concentration calculations, not constants.

Chemical Identity & Structure

-

Compound: Rifampicin-d3 (N-(4-methyl-d3)-piperazinyl).

-

CAS Number: 13292-46-1 (Parent); Deuterated CAS often specific to the manufacturer.

-

Molecular Weight: ~825.96 g/mol (Parent Rifampicin: 822.94 g/mol ).

-

Critical Check: Verify the position of the deuterium label. For Rifampicin, the label is typically on the N-methyl group of the piperazine ring. This position is metabolically stable under typical processing conditions but must be verified against your metabolic stability data if the assay targets metabolites.

Chemical Purity (The Chromatographic View)

-

Method: HPLC-UV (typically at 254 nm or 475 nm).

-

Implication: This value represents the percentage of the material that is chemically Rifampicin (regardless of isotopic labeling). Impurities here are often synthesis byproducts or degradation products (e.g., Rifampicin Quinone).

-

Application: Used to adjust the weighed mass to determine the molar concentration of the stock solution.

Isotopic Purity (The Mass Spectrometric View)

-

Method: HRMS or NMR.

-

Parameter: Enrichment (e.g., 99.0% d3, 0.8% d2, 0.2% d0).

-

Critical Risk: The "d0" (unlabeled) fraction is the most dangerous impurity. It is chemically identical to your analyte (Rifampicin) and will co-elute perfectly, contributing to the analyte signal.

-

Application: Used to determine the Minimum Quantifiable Limit (LLOQ) of your assay.[4] If the d0 contribution from the IS exceeds 20% of your LLOQ signal, the method fails validation.

Data Summary Table: Critical CoA Parameters

| Parameter | Method | Typical Spec | Bioanalytical Impact |

| Chemical Purity | HPLC-UV | > 95.0% | Determines the actual concentration of IS added. Failure to correct leads to inaccurate recovery calculations. |

| Isotopic Enrichment | MS / NMR | > 98.0% d3 | Determines the "Blank" signal. High d0 content creates false positives in blank samples. |

| Water Content | Karl Fischer | < 2.0% | Rifampicin is hygroscopic. High water content dilutes the weighed mass. |